![molecular formula C14H16ClNS B14449513 1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride CAS No. 77148-85-7](/img/structure/B14449513.png)
1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride is a chemical compound with a complex structure that includes a pyridinium ion, a methyl group, and a sulfanyl group attached to a benzyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride typically involves the reaction of 1-methylpyridinium chloride with 3-methylbenzyl mercaptan under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The methyl and benzyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium or benzyl derivatives.
Applications De Recherche Scientifique
1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The pyridinium ion can interact with nucleophilic sites in biological molecules, while the sulfanyl group can undergo redox reactions, affecting cellular processes. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride
- 1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride
- 1-Methyl-2-{[(3-chlorophenyl)methyl]sulfanyl}pyridin-1-ium chloride
Uniqueness
1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride is unique due to the specific positioning of the methyl and sulfanyl groups, which influence its chemical reactivity and biological activity. The compound’s structure allows for specific interactions with molecular targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
77148-85-7 |
|---|---|
Formule moléculaire |
C14H16ClNS |
Poids moléculaire |
265.8 g/mol |
Nom IUPAC |
1-methyl-2-[(3-methylphenyl)methylsulfanyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C14H16NS.ClH/c1-12-6-5-7-13(10-12)11-16-14-8-3-4-9-15(14)2;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
VZIOEBGWHGFREG-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC=C1)CSC2=CC=CC=[N+]2C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


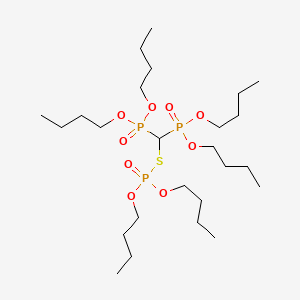
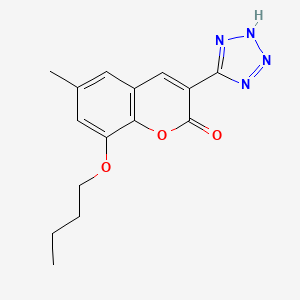
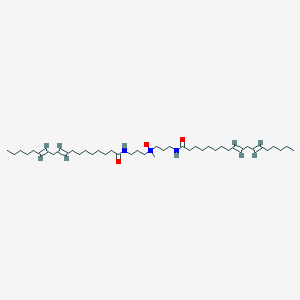
![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
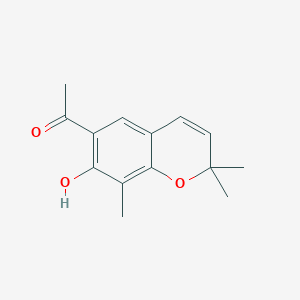
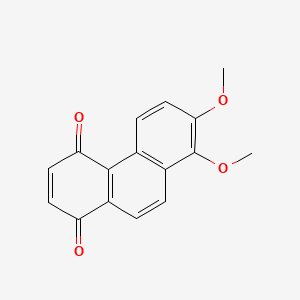
![4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14449462.png)

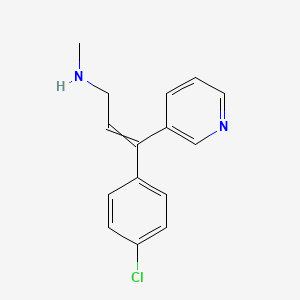


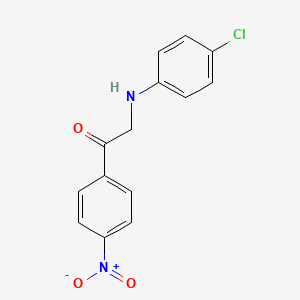

![N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide](/img/structure/B14449523.png)
